molecular formula C13H11NO3 B6324994 2-(2-HYDROXYMETHYLPHENYL)NICOTINIC ACID CAS No. 1261996-57-9

2-(2-HYDROXYMETHYLPHENYL)NICOTINIC ACID

Cat. No.: B6324994
CAS No.: 1261996-57-9
M. Wt: 229.23 g/mol
InChI Key: FHXHRNILVQIPKV-UHFFFAOYSA-N
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Description

2-(2-HYDROXYMETHYLPHENYL)NICOTINIC ACID is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a hydroxymethyl group attached to the phenyl ring, which is further connected to the nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-HYDROXYMETHYLPHENYL)NICOTINIC ACID typically involves the condensation of o-phenylenediamine with 5-nitrosalicaldehyde, followed by detailed characterization using techniques such as ultraviolet-visible spectroscopy, vibrational studies (FT-IR), nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC-MS) . The reaction conditions often include the use of methanol or ethanol as solvents and may require heating to facilitate the condensation reaction.

Industrial Production Methods

On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid . This method is favored due to its efficiency and the availability of raw materials. it also generates by-products such as nitrous oxide, which poses environmental challenges. Therefore, there is ongoing research to develop greener and more sustainable production methods.

Chemical Reactions Analysis

Types of Reactions

2-(2-HYDROXYMETHYLPHENYL)NICOTINIC ACID undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as hydrogen gas with a palladium catalyst for reduction . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-HYDROXYMETHYLPHENYL)NICOTINIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxymethyl group enhances its reactivity and allows for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-8-9-4-1-2-5-10(9)12-11(13(16)17)6-3-7-14-12/h1-7,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXHRNILVQIPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599306
Record name 2-[2-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-57-9
Record name 2-[2-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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